5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a complex heterocyclic compound that features a pyrrolidine ring fused with a thiazole and thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phenacyl bromide, thiourea, and various catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazolidinediones.
Thiophene derivatives: Compounds like thiophene-2-carboxamide .
Uniqueness
5-oxo-1-phenyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of the pyrrolidine, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H15N3O2S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O2S2/c22-16-9-12(10-21(16)13-5-2-1-3-6-13)17(23)20-18-19-14(11-25-18)15-7-4-8-24-15/h1-8,11-12H,9-10H2,(H,19,20,23) |
InChI Key |
LJAFNEGPWXJLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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